3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

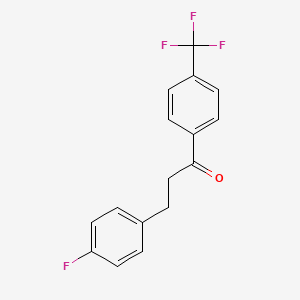

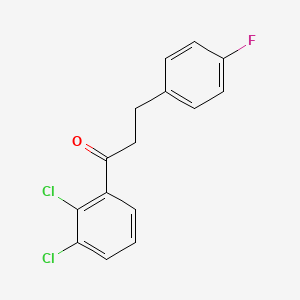

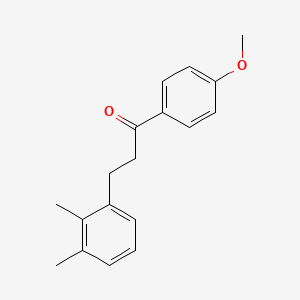

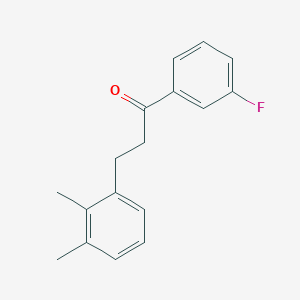

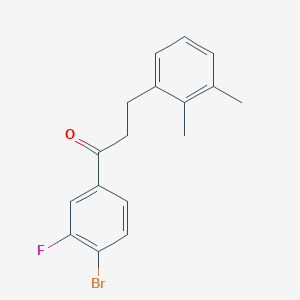

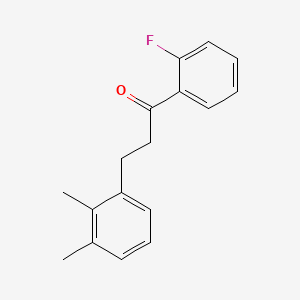

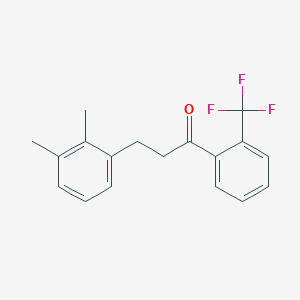

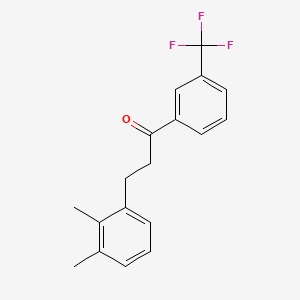

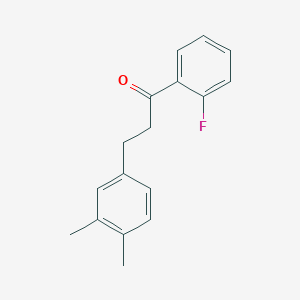

The compound “3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic molecule. It contains a phenyl ring (a hexagonal carbon ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. Attached to the phenyl ring at the 3rd position is a propiophenone group, which consists of a three-carbon chain ending in a carbonyl group (C=O), and another phenyl ring. The 2’-fluoro indicates that a fluorine atom is attached to the second carbon in the propiophenone chain .

Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the phenyl rings and the propiophenone group. The presence of the carbonyl group and the fluorine atom would also have significant effects on the molecule’s structure and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The carbonyl group is often a site of high reactivity in organic molecules, and the presence of the fluorine atom could also affect the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the fluorine atom, and the phenyl rings would all contribute to these properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure serves as a precursor in the formation of complex molecules that exhibit pharmacological activities. For instance, it can be involved in the creation of new psychoactive substances with potential therapeutic applications for neurological disorders .

Industrial Applications: Material Synthesis

In the industrial sector, this compound finds applications in the synthesis of materials such as polymers and resins. Its fluorinated aromatic structure imparts desirable properties like chemical resistance and stability, making it valuable for creating advanced materials with specific mechanical attributes .

Environmental Science: Analytical Studies

Environmental scientists employ 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone in analytical studies to understand the behavior of fluorinated organic compounds in the environment. Its detection and quantification can help assess the environmental impact and degradation pathways of similar organic pollutants .

Materials Science: Development of Functional Coatings

The compound’s ability to form stable bonds with various substrates makes it suitable for developing functional coatings. These coatings can enhance surface properties such as hydrophobicity, which is crucial in creating self-cleaning surfaces and protective layers against corrosion .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone is used as a standard in chromatography techniques. Its distinct chemical signature allows for the calibration of instruments and aids in the accurate identification of similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This compound is also significant in biochemistry for enzyme inhibition studies. Researchers can investigate its interaction with various enzymes to understand the mechanism of action and to design inhibitors that can regulate enzyme activity in biological systems .

Chemical Research: Suzuki-Miyaura Coupling Reactions

The compound’s phenyl ring can participate in Suzuki-Miyaura coupling reactions, which are pivotal in chemical research for creating biaryl compounds. These reactions are fundamental in the synthesis of many organic molecules, including pharmaceuticals and agrochemicals .

Biochemical Research: Flavin Analogs Synthesis

Lastly, 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone can be used in the synthesis of flavin analogs. These analogs are crucial in studying the role of flavins in biological systems and can lead to the development of new drugs targeting specific flavoproteins .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in a variety of chemical reactions, or it could have applications in fields like materials science or medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYJNLZTHVEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644853 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898779-59-4 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.